![molecular formula C13H13N5 B6306589 2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine CAS No. 111195-75-6](/img/structure/B6306589.png)
2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine
Overview
Description
2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2 and 6 positions with pyrazolylmethyl groups. This compound is known for its ability to act as a tridentate ligand, forming stable complexes with various metal ions. Its unique structure and properties make it a valuable compound in coordination chemistry and catalysis .
Mechanism of Action
Target of Action
2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine, also known as 2,6-bis(pyrazol-1-yl)pyridine, is a heterocyclic compound that has been studied for its potential applications in various fields Compounds containing similar structural motifs, including 4,4′-(arylmethylene)-bis-(1h-pyrazol-5-ols), have been found to exhibit a wide range of biological activities . These compounds are known to act as chelating and extracting reagents for different metal ions .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit spin crossover (sco) properties . SCO is a phenomenon where a molecule can switch between different spin states when subjected to external stimuli such as temperature, light, or an electric field . Density functional theory (DFT) studies have revealed that stretching-induced spin-state switching can occur in a molecular junction composed of similar complexes .
Biochemical Pathways
It’s known that similar compounds can affect various biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents but has lower solubility in water .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities . These compounds are known to act as chelating and extracting reagents for different metal ions , which could potentially influence various biological processes.
Action Environment
It’s worth noting that the spin crossover properties of similar compounds can be influenced by external stimuli such as temperature, light, or an electric field .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine typically involves the reaction of 2,6-pyridinedimethanol with pyrazole in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent mixture of tetrahydrofuran and water, followed by the addition of p-toluenesulfonyl chloride to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals like iron, copper, and nickel.
Oxidation and Reduction: Can participate in redox reactions when coordinated with metal ions.
Substitution Reactions: The pyrazolyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Coordination Reactions: Metal salts (e.g., iron(II) sulfate, copper(II) chloride) in solvents like ethanol or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Coordination Complexes: Metal-ligand complexes with varied geometries and properties.
Oxidation Products: Oxidized forms of the metal-ligand complexes.
Substitution Products: Substituted pyrazolyl derivatives.
Scientific Research Applications
2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: Investigated for its potential in biological systems, particularly in enzyme mimetics and metalloprotein studies.
Medicine: Explored for its role in drug design and development, especially in creating metal-based therapeutics.
Industry: Utilized in catalysis for organic synthesis and polymerization reactions.
Comparison with Similar Compounds
- 2,6-Bis(1H-imidazol-2-yl)pyridine
- 2,6-Bis(benzimidazol-2-yl)pyridine
- 2,6-Bis(4,5-dimethyl-1H-imidazol-2-yl)pyridine
Comparison: 2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine is unique due to its pyrazolyl groups, which provide distinct electronic and steric properties compared to imidazolyl or benzimidazolyl analogs. This uniqueness enhances its ability to form stable complexes with a broader range of metal ions and facilitates diverse catalytic applications .
Biological Activity
2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine is a heterocyclic compound notable for its potential biological activities. This compound is characterized by its pyridine backbone, which is substituted at the 2 and 6 positions with pyrazolylmethyl groups. Its unique structure allows it to function as a tridentate ligand, forming stable complexes with various metal ions, which enhances its biological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Coordination : The compound forms stable complexes with transition metals such as iron and copper, which may enhance its biological efficacy by mimicking metalloproteins or acting as enzyme mimetics.
- Biochemical Pathways : Similar compounds have shown a wide range of biological activities including anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, antiviral, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial effects .
Biological Activities
Research has indicated that this compound exhibits significant biological activities:
- Antitumor Activity : Studies have shown that derivatives of pyrazole compounds can inhibit cancer cell growth. For instance, compounds related to this compound demonstrated cytotoxic effects against various cancer cell lines such as MCF7 and NCI-H460 .
- Anti-inflammatory Effects : Pyrazole derivatives have been reported to possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory process .
Case Studies
Several case studies highlight the biological activity of this compound:
- Anticancer Studies :
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Antimicrobial Activity :
- Research on similar pyrazole compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell walls or interference with metabolic pathways.
- Enzyme Inhibition :
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is soluble in organic solvents but has limited water solubility. This characteristic may influence its bioavailability and therapeutic efficacy in vivo.
Data Summary
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Properties
IUPAC Name |
2,6-bis(pyrazol-1-ylmethyl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-4-12(10-17-8-2-6-14-17)16-13(5-1)11-18-9-3-7-15-18/h1-9H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXERATVALSKSIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CN2C=CC=N2)CN3C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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